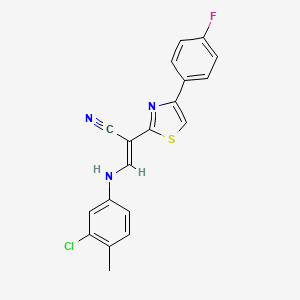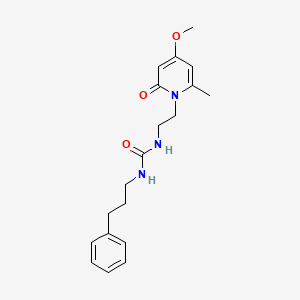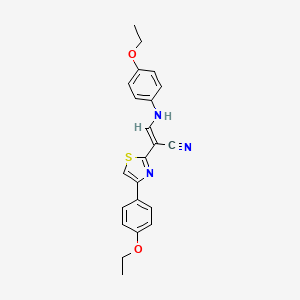![molecular formula C8H9N3O3 B2557925 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137749-25-6](/img/structure/B2557925.png)
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of a triazole ring, a cyclobutyl group, and a carboxylic acid functional group. It is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-oxocyclobutanecarboxylic acid with sodium azide and a copper catalyst to form the triazole ring . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The presence of the carboxylic acid group in this compound makes it unique in terms of its acidity and potential for forming salts and esters .
Properties
IUPAC Name |
1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-6-1-5(2-6)3-11-4-7(8(13)14)9-10-11/h4-5H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZWVFPPOQGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-sulfonamide](/img/structure/B2557843.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)

![3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2557849.png)

![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2557852.png)
![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)

![N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2557860.png)
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)


